
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine typically involves the reaction of 2,2-diphenylhydrazine with N,N-diethylethanamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality material suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine involves its interaction with various molecular targets and pathways. The compound can act as a radical scavenger, reacting with free radicals to neutralize them. This property makes it valuable in studies related to oxidative stress and antioxidant activity. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-diphenyl-1-picrylhydrazyl: Known for its use in antioxidant assays.
N,N-diethylethanamine: A simpler amine compound used in various chemical reactions.
Uniqueness
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine is unique due to its combination of hydrazine and amine functional groups, which confer distinct chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
61299-29-4 |
|---|---|
Formule moléculaire |
C20H27N3O4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid |
InChI |
InChI=1S/C18H25N3.C2H2O4/c1-3-20(4-2)16-15-19-21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;3-1(4)2(5)6/h5-14,19H,3-4,15-16H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
RGEUNVDYCBHDKR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


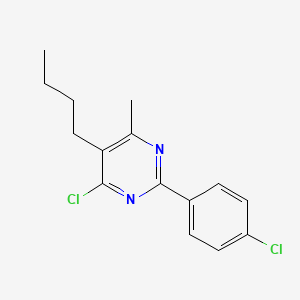
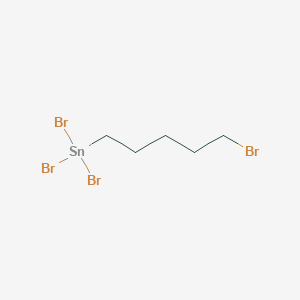

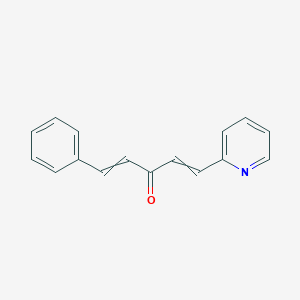
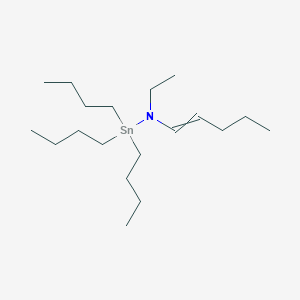
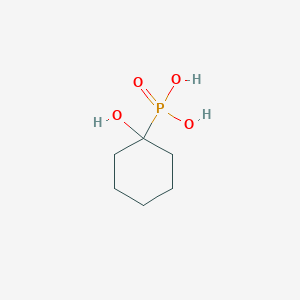
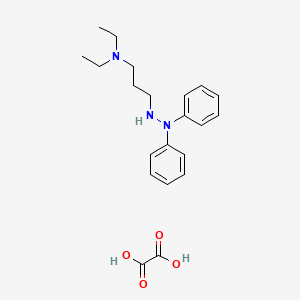
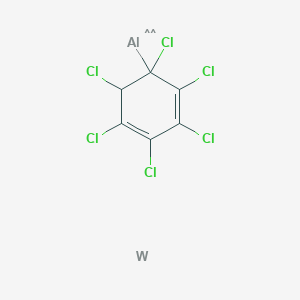
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
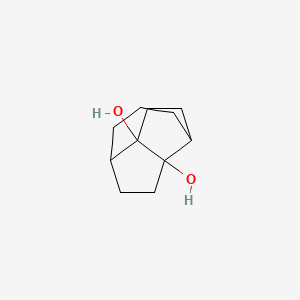
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
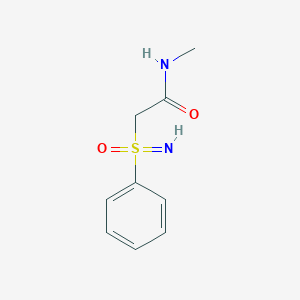
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
